

An In-Depth Technical Guide to the Crystal Structure of Magnesium Iodide Octahydrate

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Compound of Interest

Compound Name: Magnesium iodide, octahydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of magnesium iodide octahydrate ($\text{MgI}_2 \cdot 8\text{H}_2\text{O}$), a compound of interest in various chemical and pharmaceutical applications. This document details the precise atomic arrangement, crystallographic parameters, and the experimental protocols utilized for its characterization, offering a foundational resource for researchers in materials science and drug development.

Introduction

Magnesium iodide is an inorganic salt that readily forms hydrates, with the octahydrate being a stable form under specific temperature conditions. Understanding the precise three-dimensional structure of $\text{MgI}_2 \cdot 8\text{H}_2\text{O}$ is crucial for predicting its physical and chemical properties, its interactions with other molecules, and its potential applications. The crystal structure reveals the coordination environment of the magnesium ion, the role of the water molecules in the crystal lattice, and the nature of the hydrogen bonding network.

The definitive determination of the crystal structure of magnesium iodide octahydrate was reported by Hennings, Schmidt, and Voigt in 2013 in the journal *Acta Crystallographica Section C: Crystal Structure Communications*.^[1] This guide is based on their findings.

Crystal Structure and Properties

Magnesium iodide octahydrate crystallizes in the orthorhombic crystal system, belonging to the centrosymmetric space group $Pbca$.^{[2][3]} The crystal structure is composed of discrete hexaaquamagnesium(II) cations, $[Mg(H_2O)_6]^{2+}$, iodide anions (I^-), and additional water molecules of crystallization.

The magnesium ion is octahedrally coordinated by six water molecules, forming a stable $[Mg(H_2O)_6]^{2+}$ complex. These cationic complexes, along with the iodide anions and the remaining two water molecules, are arranged in a well-defined, three-dimensional lattice. The crystal packing is stabilized by an extensive network of hydrogen bonds involving the coordinated and uncoordinated water molecules and the iodide anions.

Crystallographic Data

The crystallographic data for magnesium iodide octahydrate, as determined by single-crystal X-ray diffraction at low temperature, are summarized in the table below.

Parameter	Value
Empirical Formula	$H_{16}I_2MgO_8$
Formula Weight	422.24 g/mol
Crystal System	Orthorhombic
Space Group	$Pbca$
Unit Cell Dimensions	$a = 10.123(3) \text{ \AA}$, $b = 13.011(4) \text{ \AA}$, $c = 13.456(4) \text{ \AA}$
$\alpha = 90^\circ$, $\beta = 90^\circ$, $\gamma = 90^\circ$	
Volume	$1772.1(9) \text{ \AA}^3$
Z	8
Calculated Density	3.164 g/cm^3
Temperature of Measurement	150(2) K

Selected Bond Lengths and Angles

The coordination geometry of the magnesium ion and the hydrogen bonding interactions are characterized by specific bond lengths and angles. A selection of these is provided in the table below.

Bond/Angle	**Length (Å) / Angle (°) **
Mg—O Bond Lengths	2.05 - 2.08 Å (approx.)
O—Mg—O Angles	88 - 92° (approx.)
178 - 180° (approx.)	
O—H...I H-Bonds	2.5 - 2.8 Å (approx.)

Note: The exact bond lengths and angles can be found in the supplementary crystallographic data of the primary publication.

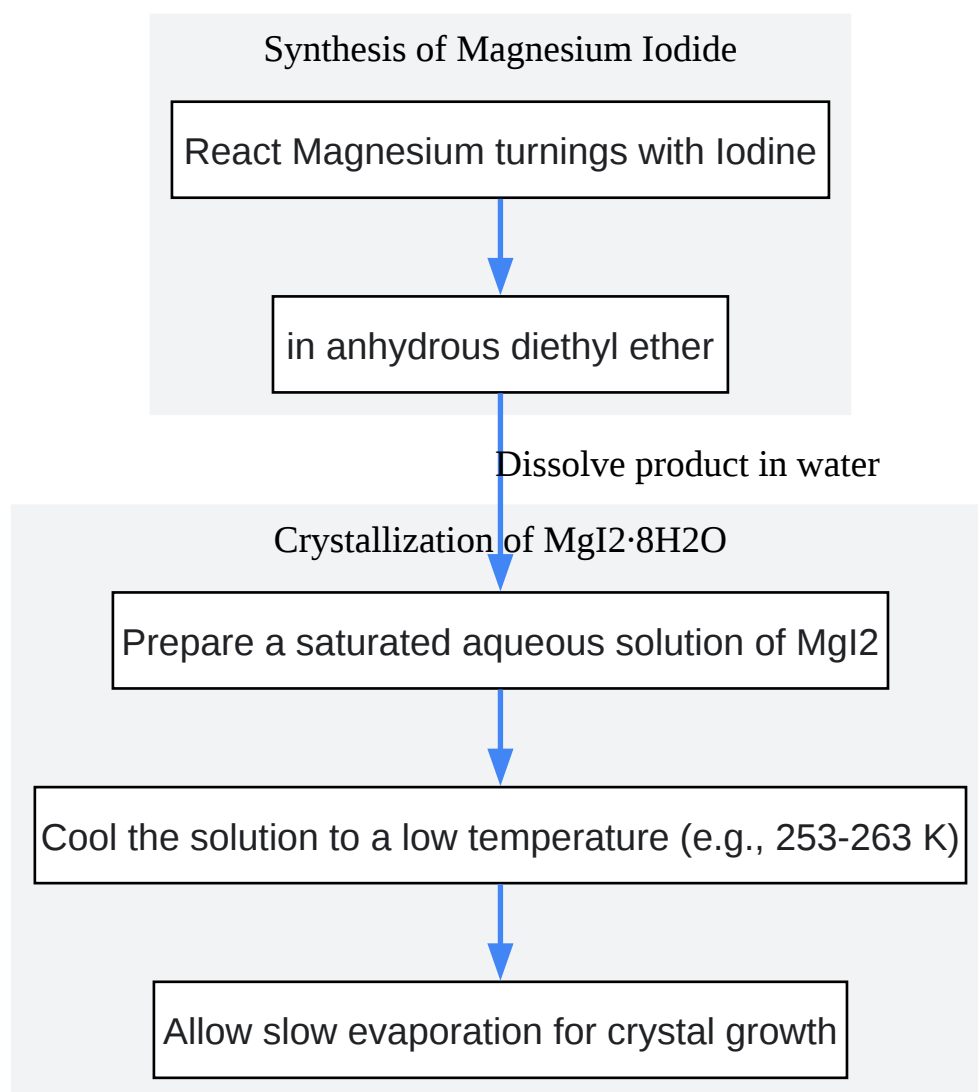
Experimental Protocols

The determination of the crystal structure of magnesium iodide octahydrate requires careful synthesis of single crystals and subsequent analysis by X-ray diffraction, particularly at low temperatures to maintain the integrity of the hydrated crystal.

Synthesis and Crystallization

A detailed experimental protocol for the synthesis of magnesium iodide and the growth of single crystals of its octahydrate form is outlined below.

Workflow for Synthesis and Crystallization:



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Synthesis and Crystallization Workflow

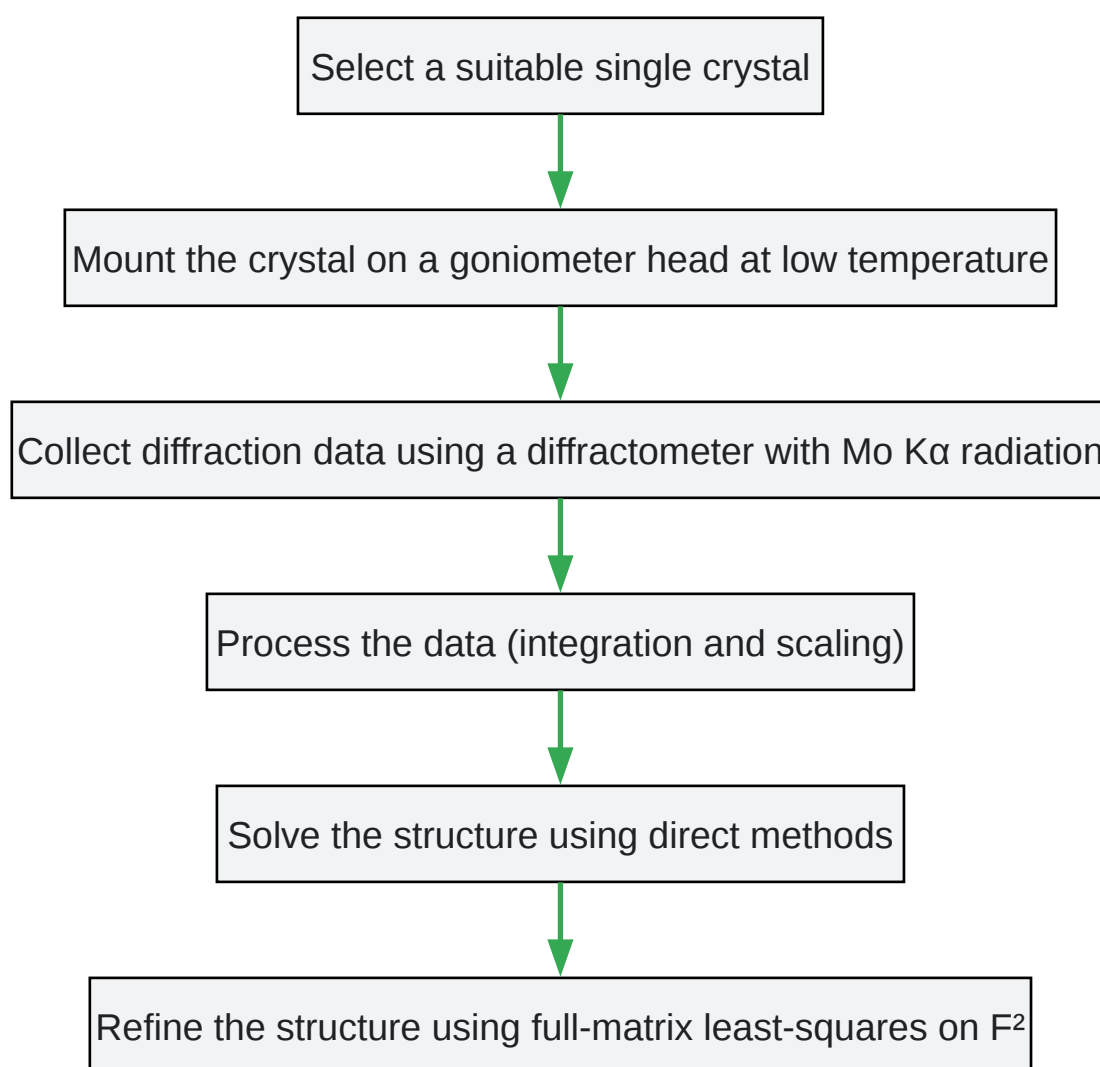
- **Synthesis of Anhydrous Magnesium Iodide:** Anhydrous magnesium iodide is prepared by the reaction of magnesium turnings with elemental iodine in a strictly anhydrous environment, typically using diethyl ether as a solvent. The reaction is exothermic and should be carried out with appropriate safety precautions.
- **Preparation of Saturated Solution:** The synthesized magnesium iodide is dissolved in deionized water to create a saturated or near-saturated solution.

- **Low-Temperature Crystallization:** The aqueous solution of magnesium iodide is then cooled to a temperature below room temperature, typically in the range of 253-263 K (-20 to -10 °C), to induce crystallization of the octahydrate form. Slow evaporation of the solvent at this low temperature promotes the growth of well-defined single crystals suitable for X-ray diffraction.

X-ray Diffraction Analysis

The crystal structure was determined using single-crystal X-ray diffraction. Due to the thermal instability of the hydrate, the data collection was performed at a low temperature.

Workflow for X-ray Diffraction Analysis:



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X-ray Diffraction Analysis Workflow

- **Crystal Mounting:** A suitable single crystal of $\text{MgI}_2 \cdot 8\text{H}_2\text{O}$ is selected under a microscope and mounted on a goniometer head. To prevent water loss, the crystal is typically coated with an inert oil and flash-cooled in a stream of cold nitrogen gas.
- **Data Collection:** X-ray diffraction data are collected using a four-circle diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (typically $\text{Mo K}\alpha$ radiation, $\lambda = 0.71073 \text{ \AA}$). The data is collected at a low temperature, such as 150 K, to minimize thermal vibrations and preserve the crystal structure.
- **Structure Solution and Refinement:** The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F^2 . The positions of the hydrogen atoms are typically located from difference Fourier maps and refined isotropically.

Structural Insights and Implications

The crystal structure of magnesium iodide octahydrate provides valuable insights into the coordination chemistry of magnesium and the role of water in stabilizing crystal lattices. The $[\text{Mg}(\text{H}_2\text{O})_6]^{2+}$ octahedron is a common motif in hydrated magnesium salts, and its dimensions in this structure are consistent with those observed in other similar compounds.

The extensive network of $\text{O-H}\cdots\text{I}$ hydrogen bonds is a key feature of the crystal packing. These interactions dictate the orientation of the water molecules and the iodide ions, contributing significantly to the overall stability of the crystal. For drug development professionals, understanding such hydrogen bonding networks is critical, as they can serve as a model for interactions between active pharmaceutical ingredients and water molecules in solid-state formulations.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of magnesium iodide octahydrate, based on the work of Hennings et al. The quantitative crystallographic data and the experimental protocols presented herein offer a valuable resource for researchers and scientists. The well-defined structure, with its intricate network of hydrogen bonds, serves as an excellent case study for understanding the principles of crystal engineering and the behavior of

hydrated inorganic salts. This fundamental knowledge is essential for the rational design of new materials and pharmaceutical formulations with desired properties.

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References

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